molecular formula C10H7Cl2NO2 B2355843 Methyl 2-cyano-2-(3,4-dichlorophenyl)acetate CAS No. 849589-04-4

Methyl 2-cyano-2-(3,4-dichlorophenyl)acetate

Cat. No.: B2355843
CAS No.: 849589-04-4
M. Wt: 244.07
InChI Key: XURZHUOKWKYITK-UHFFFAOYSA-N
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Description

Methyl 2-cyano-2-(3,4-dichlorophenyl)acetate is a chemical compound that belongs to the class of cyanoacetates. It is commonly used in the synthesis of various organic compounds and has been found to possess biological activity. The compound is identified by its CAS number 849589-04-4 and has a molecular weight of 244.08 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-2-(3,4-dichlorophenyl)acetate typically involves the reaction of 3,4-dichlorobenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like piperidine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-2-(3,4-dichlorophenyl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted cyanoacetates. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Methyl 2-cyano-2-(3,4-dichlorophenyl)acetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use in the development of new therapeutic agents.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 2-cyano-2-(3,4-dichlorophenyl)acetate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 2-cyano-2-(3,4-dichlorophenyl)acetate include:

  • Ethyl 2-cyano-2-(3,4-dichlorophenyl)acetate
  • Methyl 2-cyano-2-(2,4-dichlorophenyl)acetate
  • Methyl 2-cyano-2-(3,4-difluorophenyl)acetate

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both cyano and ester functional groups makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-cyano-2-(3,4-dichlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2/c1-15-10(14)7(5-13)6-2-3-8(11)9(12)4-6/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURZHUOKWKYITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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